6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one” is known as Boron Nitride Nanotubes. Boron Nitride Nanotubes are structural analogs of carbon nanotubes, where carbon atoms are alternately substituted by nitrogen and boron atoms. These nanotubes are considered one of the strongest light-weight nanomaterials with a Young’s modulus greater than 1 TPa. They possess a wide band gap of approximately 5.5 eV, exhibit high resistance to oxidation, and show greater thermal stability compared to carbon nanotubes .
Preparation Methods
Boron Nitride Nanotubes were first synthesized in 1995 using the arc discharge method. Since then, various methods have been developed for their synthesis, including:
Laser Ablation: This method involves the use of high-energy laser pulses to vaporize a target material in the presence of a reactive gas.
Chemical Vapor Deposition: This process involves the decomposition of gaseous precursors on a substrate to form the nanotubes.
Ball Milling-Annealing: This method involves mechanical grinding followed by thermal treatment.
Pyrolysis: This process involves the thermal decomposition of organic precursors in an inert atmosphere.
Arc-Jet Plasma: This method uses a high-temperature plasma jet to vaporize the precursor material.
Inductively Coupled Plasma (ICP): In this technique, pure hexagonal boron nitride powder is vaporized in a hydrogen-rich argon plasma, resulting in the formation of boron nitride nanotubes.
Chemical Reactions Analysis
Boron Nitride Nanotubes undergo various chemical reactions, including:
Oxidation: Boron Nitride Nanotubes exhibit high resistance to oxidation, making them stable at high temperatures.
Reduction: Reduction reactions can be used to modify the surface properties of Boron Nitride Nanotubes.
Substitution: Substitution reactions involve the replacement of atoms or groups within the nanotube structure. Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds.
Scientific Research Applications
Boron Nitride Nanotubes have a wide range of scientific research applications, including:
Chemistry: Used as catalysts and in the synthesis of advanced materials.
Biology: Employed in drug delivery systems and as biosensors.
Medicine: Used in the development of medical implants and tissue engineering.
Mechanism of Action
The mechanism by which Boron Nitride Nanotubes exert their effects involves their unique structural and chemical properties. The high thermal stability and resistance to oxidation make them suitable for high-temperature applications. Their wide band gap and high mechanical strength enable their use in electronic and mechanical reinforcement applications. The molecular targets and pathways involved depend on the specific application and the interactions with other materials .
Comparison with Similar Compounds
Boron Nitride Nanotubes are compared with other similar compounds such as carbon nanotubes. While both types of nanotubes have high mechanical strength and thermal conductivity, Boron Nitride Nanotubes possess a wider band gap and higher resistance to oxidation. This makes them more suitable for applications requiring high thermal stability and electrical insulation. Similar compounds include:
Carbon Nanotubes: High aspect ratio nanotubular material with carbon atoms.
Silicon Carbide Nanotubes: Similar structural properties but different chemical composition.
Titanium Dioxide Nanotubes: Used in photocatalysis and energy storage.
Properties
IUPAC Name |
6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-8-6(10(2)3)4-7(11)9-5/h4H,1-3H3,(H,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVFYJPZRHEZHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C=C(N1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.